![molecular formula C17H23BN2O6 B2422608 3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester CAS No. 2377610-50-7](/img/structure/B2422608.png)
3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as tert-butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine-3(2H)-carboxylate, has a molecular weight of 362.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H23BN2O6/c1-15(2,3)24-14(22)20-12-11(23-13(20)21)10(8-9-19-12)18-25-16(4,5)17(6,7)26-18/h8-9H,1-7H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 362.19 .Applications De Recherche Scientifique
Luminescent Sensing of Carbohydrates
The compound has applications in luminescent sensing. Specifically, Ir(iii) complexes bearing a boronic acid group, synthesized from precursors including boronic acid pinacol esters, have been developed as potential luminescent sensors for carbohydrates. These complexes have been shown to form boronic acid cyclic esters with sugars like glucose and fructose, facilitating their detection through high-resolution mass spectrometry and photoluminescence titration studies (Hashemzadeh et al., 2020).
Synthesis and Coupling Applications
The compound is integral in the synthesis of complex organic structures. For instance, 3-Pyridylboronic acid and its pinacol ester have been utilized in Suzuki coupling reactions to prepare intricate organic compounds such as 3-Pyridin-3-ylquinoline (Li et al., 2005). Moreover, strategies for the analysis of reactive pinacolboronate esters highlight their significance in connecting organic building blocks for the total synthesis of complex molecules through reactions like the Suzuki coupling (Zhong et al., 2012).
Advances in Boronic Acid and Ester Synthesis
Developments in the synthesis of boronic acids and esters, crucial for applications in synthetic organic chemistry, molecular sensors, and drug discovery, have been reported. Notably, a metal- and additive-free method for converting haloarenes directly to boronic acids and esters offers a simpler, more sustainable approach to producing these compounds (Mfuh et al., 2017).
Boronic Esters in Polymer Synthesis
The compound has relevance in polymer chemistry. An example includes the synthesis of π-conjugated polymers with boronic acid (ester) moieties, achieved through the Suzuki-Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester) (Nojima et al., 2016). Additionally, boronic acid end-functionalized polycaprolactone polymers have been synthesized by ring-opening polymerization using a pinacol boronate ester-containing initiator, further showcasing the versatility of boronic esters in polymer science (Korich et al., 2010).
Mécanisme D'action
Target of Action
The compound contains a boronic acid pinacol ester group, which is often used in Suzuki-Miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, which are key in many biological processes.
Mode of Action
In Suzuki-Miyaura coupling, the boronic acid group of the compound would interact with a palladium catalyst and an organohalide to form a new carbon-carbon bond .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment might affect the reactivity of the boronic acid group. Additionally, the presence of a catalyst (such as palladium in Suzuki-Miyaura coupling) would be crucial for its mode of action .
Propriétés
IUPAC Name |
tert-butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O6/c1-15(2,3)24-14(22)20-12-11(23-13(20)21)10(8-9-19-12)18-25-16(4,5)17(6,7)26-18/h8-9H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZWKJKPFGKTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)N(C(=O)O3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2422525.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2422528.png)

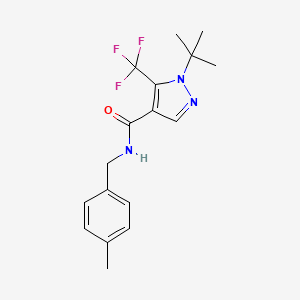
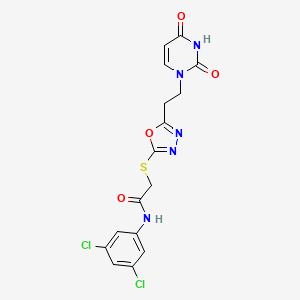
![8-(3-((4-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2422533.png)
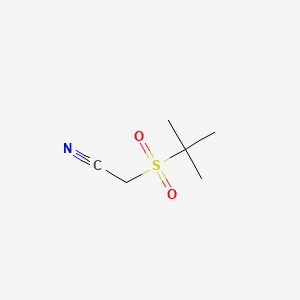
![6-(2,5-Difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2422540.png)


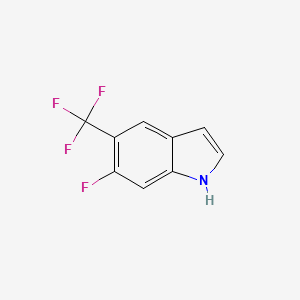
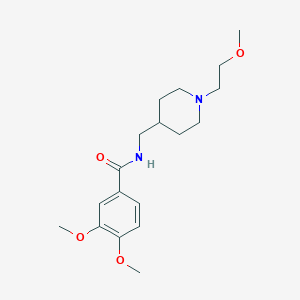
![N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2422548.png)